

Indirubin-5-sulfonate solubility and stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

Cat. No.: S587368

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Chemical Properties & Predicted Solubility

Indirubin-5-sulfonate is a small molecule with the chemical formula C₁₆H₁₀N₂O₅S [1]. Its structure features sulfonic acid group, which increases its hydrophilicity compared to the parent compound, indirubin.

The table below summarizes its key identifiers and **predicted** properties related to aqueous solubility:

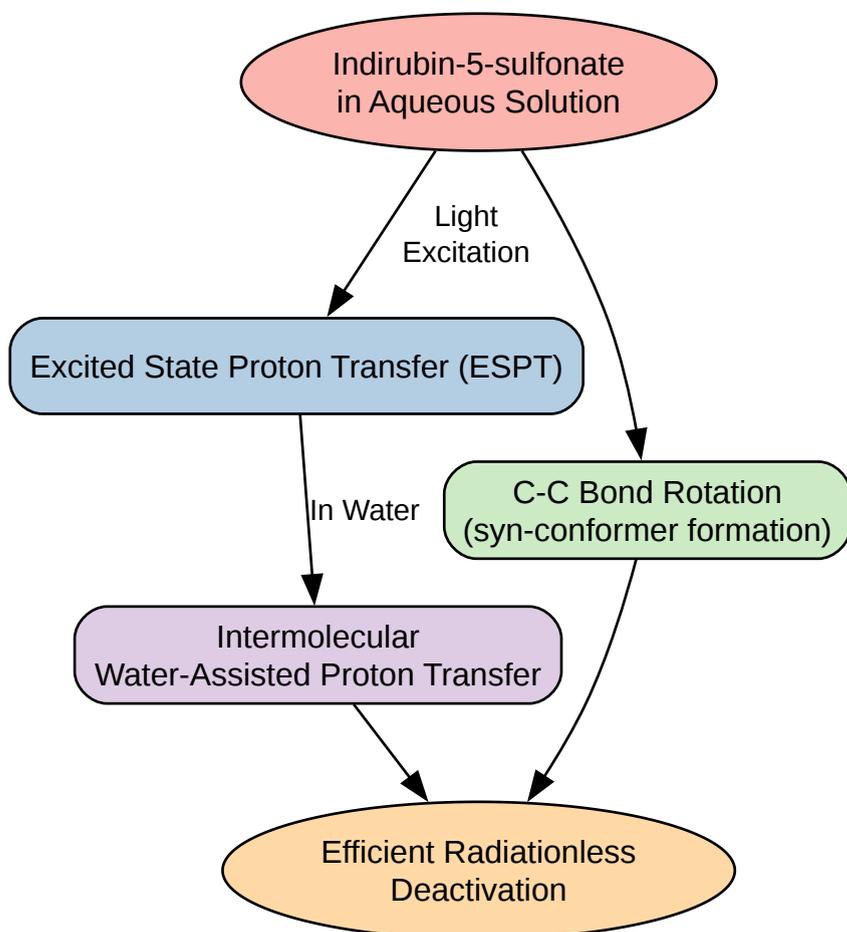
Property	Value / Description	Source / Method
DrugBank ID	DB02519 [1]	-
Chemical Formula	C ₁₆ H ₁₀ N ₂ O ₅ S [1]	-
Monoisotopic Mass	342.03104213 Da [1]	-
Predicted Water Solubility	0.0639 mg/mL [1]	ALOGPS
Predicted LogP	-0.41 [1]	Chemaxon (measure of lipophilicity)
pKa (Strongest Acidic)	-2.1 [1]	Chemaxon

The predicted water solubility of 0.0639 mg/mL suggests low solubility, a common challenge in drug development even for sulfonated compounds [1].

Stability Mechanisms in Aqueous Solutions

While specific kinetic data for **indirubin-5-sulfonate** in buffer solutions is not available, scientific studies point to general molecular mechanisms that contribute to the high photostability of indirubin and its derivatives [2].

The following diagram illustrates the key molecular processes that deactivate excited states and contribute to stability:



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These processes, particularly the water-assisted proton transfer, allow the molecule to dissipate absorbed light energy as heat rather than through destructive pathways, thereby enhancing its stability [2].

Research Context and Further Directions

Indirubin-5-sulfonate is primarily investigated for its potent inhibitory effects on various kinases, including **Cyclin-dependent kinase 2 (CDK2)** and **Glycogen synthase kinase-3 (GSK-3)**, which are relevant in cancer and neurodegenerative diseases [1] [3].

To address the gaps in publicly available data for this compound, your research could consider the following approaches:

- **Experimental Determination:** The gold standard would be to experimentally determine solubility using shake-flask or potentiometric methods and stability through forced degradation studies under various conditions (pH, temperature, light).
- **Consult Specialized Databases:** Gain access to specialized commercial databases like admetSAR [1] which may contain more detailed predictive models and experimental data.
- **Explore Analogues:** Broaden the literature review to include closely related compounds, as their data can be highly informative. For instance:
 - **Indirubin-3'-monoxime** is a well-studied analogue known for its neuroprotective effects in Alzheimer's disease models by inhibiting GSK-3 β and reducing abnormal tau protein phosphorylation [3].
 - **6-Bromoindirubin-3'-oxime (BIO)** is another potent and cell-permeable GSK-3 β inhibitor that has been shown to promote neurogenesis and functional recovery in mouse models of cerebral hemorrhage and stroke [3].

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References

1. Indirubin-5-sulphonate: Uses, Interactions, Mechanism of ... [go.drugbank.com]
2. Indirubin: Nature finding efficient light-activated protective ... [sciencedirect.com]

3. Indirubin - an overview | ScienceDirect Topics [sciencedirect.com]

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